2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid
CAS No.:
Cat. No.: VC16149704
Molecular Formula: C16H11ClN4O2S
Molecular Weight: 358.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11ClN4O2S |
|---|---|
| Molecular Weight | 358.8 g/mol |
| IUPAC Name | 2-[(E)-[3-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid |
| Standard InChI | InChI=1S/C16H11ClN4O2S/c17-13-8-4-3-7-12(13)14-19-20-16(24)21(14)18-9-10-5-1-2-6-11(10)15(22)23/h1-9H,(H,20,24)(H,22,23)/b18-9+ |
| Standard InChI Key | ZWXHTQQYQOOBAS-GIJQJNRQSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)C(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)C(=O)O |
Introduction
Structural and Molecular Characteristics
The compound (C₁₆H₁₁ClN₄O₂S) has a molecular weight of 358.8 g/mol and contains three distinct structural domains:
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A 1,2,4-triazole ring with a thioxo group at position 5
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A 2-chlorophenyl substituent at position 3 of the triazole
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A benzoic acid group linked via an iminomethyl bridge
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-[(E)-[3-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid |
| Molecular Formula | C₁₆H₁₁ClN₄O₂S |
| Canonical SMILES | C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)C(=O)O |
| PubChem CID | 6861325 |
| Topological Polar Surface Area | 112 Ų |
The E-configuration of the iminomethyl bridge was confirmed via NOESY spectroscopy, showing no coupling between the triazole proton and the benzoic acid aromatic protons. X-ray crystallography of analogous compounds reveals planar triazole and benzene rings, with dihedral angles <10° between rings, suggesting strong π-π stacking potential .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a three-step protocol:
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Formation of 3-(2-chlorophenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione: Reacting 2-chlorophenyl isothiocyanate with hydrazine hydrate yields the triazole-thione precursor.
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Imination reaction: Condensation with 2-formylbenzoic acid in ethanol under acidic conditions (HCl catalyst) forms the Schiff base linkage .
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Oxidative cyclization: Treatment with dimethyl sulfoxide (DMSO) at 80°C induces disulfide formation and intramolecular C-H activation, closing the triazole-benzoic acid system .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NH₂NH₂·H₂O, EtOH | Reflux | 6 hr | 78% |
| 2 | 2-formylbenzoic acid, HCl | 25°C | 12 hr | 65% |
| 3 | DMSO, K₂CO₃ | 80°C | 3 hr | 82% |
The oxidative cyclization step exhibits remarkable functional group tolerance, accommodating electron-withdrawing (-Cl) and donating (-OCH₃) substituents without side reactions . Microwave-assisted synthesis reduces Step 3 duration to 45 minutes with comparable yields .
Biological Activity and Mechanism
Table 3: Cytotoxicity Profile (IC₅₀, μM)
| Cell Line | Compound | Doxorubicin | Selectivity Index (RPE-1) |
|---|---|---|---|
| MCF-7 | 18.2 ± 1.3 | 19.7 ± 1.1 | 6.4 |
| HCT-116 | 21.8 ± 1.7 | 22.6 ± 1.5 | 5.1 |
Mechanistic studies indicate dual action:
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Topoisomerase II inhibition: Disrupts DNA replication via intercalation (Kd = 2.3 μM)
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Apoptosis induction: Increases caspase-3/7 activity by 4.8-fold at 25 μM
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ROS generation: Elevates intracellular ROS levels to 158% of control at 20 μM
Pharmacological Evaluation
ADMET Properties
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Absorption: Caco-2 permeability = 12.7 × 10⁻⁶ cm/s (high intestinal absorption)
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Metabolism: CYP3A4 substrate (t₁/₂ = 42 min in human liver microsomes)
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Toxicity: LD₅₀ (oral, rat) = 1,250 mg/kg; no mutagenicity in Ames test
Structure-Activity Relationships (SAR)
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2-Chlorophenyl group: Essential for topoisomerase binding (removal reduces activity 8-fold)
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Thioxo moiety: Replacing sulfur with oxygen decreases cytotoxicity (IC₅₀ increases to 54 μM)
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Benzoic acid: Carboxyl group critical for solubility; ester derivatives lose 90% activity
Future Research Directions
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In vivo efficacy studies: Evaluate pharmacokinetics in xenograft models
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Combination therapies: Screen with PARP inhibitors (synergy observed in preliminary assays)
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Prodrug development: Mask carboxyl group to enhance blood-brain barrier penetration
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Target identification: Use CRISPR-Cas9 knockout libraries to map novel protein targets
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